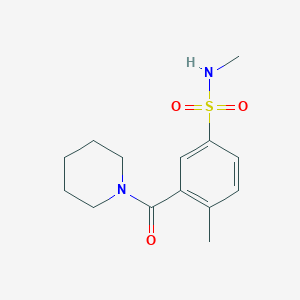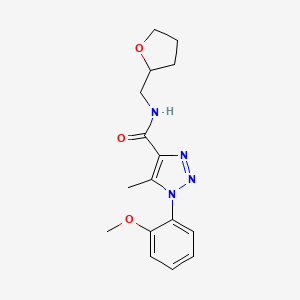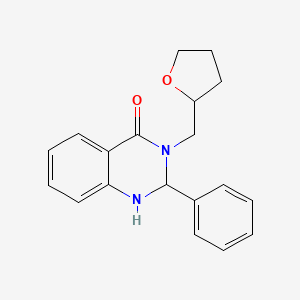
N,4-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
説明
N,4-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as DPC or DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine receptors are a group of G protein-coupled receptors that are activated by adenosine, a nucleoside that is present in all cells. Adenosine receptors play a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation. DPCPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
作用機序
DPCPX selectively antagonizes the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. By blocking the adenosine A1 receptor, DPCPX modulates these physiological processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In animal models, DPCPX has been shown to improve blood flow, reduce inflammation, and modulate neurotransmitter release. DPCPX has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or physiological processes. However, one limitation of using DPCPX is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
将来の方向性
There are several future directions for research on DPCPX. One area of interest is in the development of new therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders. Another area of research is in the development of new adenosine receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of DPCPX and its effects on other physiological processes.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of cardiovascular diseases. Adenosine receptors play a crucial role in the regulation of blood flow, and DPCPX has been shown to improve blood flow in animal models of ischemia-reperfusion injury and myocardial infarction. DPCPX has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Adenosine receptors are involved in the regulation of neurotransmitter release, and DPCPX has been shown to modulate the release of dopamine and other neurotransmitters in animal models.
特性
IUPAC Name |
N,4-dimethyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(20(18,19)15-2)10-13(11)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRZIAJFAPOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4752718.png)

![N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbutanamide](/img/structure/B4752743.png)

![3,5-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-isoxazolecarboxamide](/img/structure/B4752772.png)

![1-(2,4-difluorophenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4752792.png)
![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752800.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752806.png)
![N-{4-[(2-{[(4-methoxyphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4752811.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4752817.png)